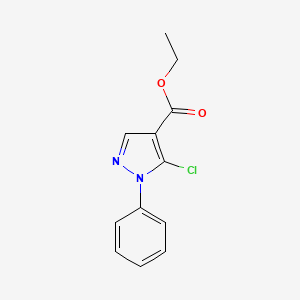

ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZBBMIDKLDXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544879 | |

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-76-0 | |

| Record name | Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate

Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemicals, valued for its diverse biological activities. Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a key intermediate, providing a versatile platform for further functionalization to create novel compounds. This guide offers an in-depth exploration of the primary synthetic pathways to this molecule, grounded in established chemical principles. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes, offering researchers and development professionals a robust framework for its synthesis.

Introduction and Strategic Overview

Pyrazole derivatives are integral to numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring the importance of efficient synthetic routes to functionalized pyrazole cores.[1] this compound serves as a highly valuable building block. The chloro-substituent at the 5-position acts as a versatile leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions, while the ester at the 4-position can be readily modified.

The synthesis of this target molecule hinges on the classical construction of the pyrazole ring, which is most commonly achieved through the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.[2][3] The strategic challenge lies in the precise installation of the chloro, phenyl, and ethyl carboxylate groups at the correct positions. This guide will focus on the two most industrially relevant and chemically sound strategies:

-

Pathway A: Construction of the pyrazolone core followed by chlorination.

-

Pathway B: Cyclocondensation using a pre-functionalized, chlorinated three-carbon synthon.

A retrosynthetic analysis reveals the key disconnections and the precursor molecules required for these approaches.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target pyrazole.

Pathway A: Pyrazolone Formation and Subsequent Chlorination

This is arguably the most common and reliable route. It separates the construction of the heterocyclic core from the installation of the reactive chloro group, which can simplify optimization and purification. The strategy involves two distinct, high-yielding steps.

-

Step 1: Cyclocondensation to form Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate.

-

Step 2: Chlorination of the pyrazolone intermediate.

Mechanistic Insights

The initial step is a classic Knorr pyrazole synthesis, a cyclocondensation reaction between phenylhydrazine and a β-ketoester equivalent.[4] In this case, the reaction is often performed with diethyl ethoxymethylenemalonate (EMME) or a similar 1,3-dielectrophile. The reaction proceeds via an initial nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and elimination of ethanol to yield the stable pyrazolone ring system.

The second step involves the conversion of the pyrazolone, which exists in tautomeric equilibrium with its 5-hydroxypyrazole form, into the 5-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The hydroxyl group (from the enol tautomer) attacks the phosphorus center, leading to the formation of a chlorophosphate intermediate. Subsequent attack by a chloride ion displaces the phosphate group, yielding the desired 5-chloropyrazole and phosphoryl chloride byproducts.

Experimental Protocol (Pathway A)

Step 1: Synthesis of Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

-

Reagents: Add phenylhydrazine (9.7 mL, 0.1 mol) and diethyl ethoxymethylenemalonate (EMME) (21.6 g, 0.1 mol) to the ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid precipitate and wash with cold ethanol (2 x 20 mL). Dry the white to off-white solid under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of this compound

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place the dried pyrazolone from Step 1 (23.2 g, 0.1 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (28 mL, 0.3 mol) to the flask. The reaction is exothermic.

-

Reaction: Heat the mixture to 100-110 °C (oil bath) and maintain for 2-3 hours. The mixture will become a clear, dark solution.

-

Workup: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring in a fume hood. This step is highly exothermic and releases HCl gas.

-

Isolation: The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation. Filter the solid and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Dry the crude product under vacuum. Recrystallize from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Data Summary

| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) |

| Ethyl 1-phenyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate | C₁₂H₁₂N₂O₃ | 232.24 | ~11.0 (s, 1H, OH/NH), 7.2-7.8 (m, 5H, Ar-H), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) |

| This compound | C₁₂H₁₁ClN₂O₂ | 250.68 | 8.1 (s, 1H, pyrazole-H), 7.4-7.6 (m, 5H, Ar-H), 4.3 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) |

Pathway B: Cyclocondensation with a Chlorinated Precursor

This pathway offers a more convergent approach, where the chloro-substituent is incorporated into one of the starting materials. The key to this strategy is the synthesis and use of a suitable chlorinated 1,3-dicarbonyl equivalent. A common precursor is ethyl 3-chloro-2,4-dioxopentanoate.[5][6]

Mechanistic Insights

The core of this pathway is the cyclocondensation reaction between phenylhydrazine and the chlorinated β-dicarbonyl compound. The reaction regioselectivity is a critical consideration. Phenylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic nitrogen (NH₂) typically initiates the attack on one of the carbonyl carbons. The subsequent cyclization and dehydration can, in principle, lead to two different regioisomers. However, with phenylhydrazine, the reaction generally favors the formation of the 1-phenyl substituted pyrazole due to electronic and steric factors. The presence of the chloro-substituent can influence the reactivity of the carbonyl groups, but the desired isomer is typically the major product.

Caption: General workflow for Pathway B cyclocondensation.

Note: The illustrative product shown in the diagram is based on a common chlorinated precursor. The exact precursor for the title compound would be ethyl 2-chloro-3-oxo-3-(dimethylamino)acrylate or a similar synthon to avoid the methyl group at the 3-position.

Experimental Protocol (Pathway B)

Step 1: Synthesis of a Suitable Chlorinated Precursor (e.g., Ethyl 2-chloro-3-oxobutanoate)

This is an example; the synthesis of the precise C3 synthon can be complex. The synthesis of ethyl 2-chloro-3-oxobutanoate can be achieved by direct chlorination of ethyl acetoacetate.

-

Setup: In a flask protected from moisture, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in a suitable solvent like chloroform (50 mL).[7]

-

Chlorination: Cool the solution to 10-15 °C. Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise while maintaining the temperature.

-

Reaction: Stir the mixture overnight at room temperature.

-

Workup: Wash the reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield ethyl 2-chloro-3-oxobutanoate.[7]

Step 2: Cyclocondensation with Phenylhydrazine

-

Setup: In a round-bottom flask, dissolve the chlorinated precursor from Step 1 (e.g., ethyl 2-chloro-3-oxobutanoate, 0.1 mol) in glacial acetic acid (50 mL).

-

Reagent Addition: Add phenylhydrazine (9.7 mL, 0.1 mol) dropwise to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and pour it into ice water (200 mL).

-

Isolation & Purification: The product will precipitate. Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the final product.

Comparison of Pathways and Conclusion

| Feature | Pathway A (Post-Chlorination) | Pathway B (Precursor Chlorination) |

| Overall Yield | Generally high and reliable. | Can be lower due to precursor instability or side reactions. |

| Reagents | Uses common lab reagents (EMME, POCl₃). | Requires synthesis of a specialized chlorinated precursor. |

| Process Safety | Involves handling POCl₃ and a highly exothermic quench. | Potentially avoids POCl₃ but uses other chlorinating agents. |

| Regioselectivity | Not an issue for the chlorination step. | Cyclocondensation regioselectivity can be a concern. |

| Scalability | Well-established and scalable. | May be more challenging to scale due to precursor synthesis. |

Both pathways provide viable routes to this compound. Pathway A is often preferred in research and industrial settings due to its reliability, high yields, and the use of readily available starting materials. The two-step process allows for clear checkpoints and purification of the pyrazolone intermediate, leading to a cleaner final product. While the use of phosphorus oxychloride requires careful handling, the procedure is well-documented and robust.

Pathway B is a more convergent strategy that can be effective if a stable, chlorinated precursor is readily accessible or can be synthesized efficiently. However, the potential for regioisomeric mixtures during cyclocondensation and the challenges associated with the synthesis of the chlorinated starting material make it a less common choice.

This guide provides the foundational knowledge and practical protocols for the synthesis of this important pyrazole intermediate. The choice of pathway will ultimately depend on the specific resources, scale, and safety infrastructure available to the research team.

References

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 16(8), 6498-6543. [Link]

-

Nakamura, I., & Yamamoto, Y. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. The Journal of Organic Chemistry, 85(23), 15049-15057. [Link]

-

Welin, E. R., Wasa, M., & Sarpong, R. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2128-2161. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

Zhou, J., Zhou, Q., & Wan, J.-P. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Jakob, L. (2019). Synthesis of pyrazoles. YouTube. [Link]

-

Welin, E. R., Wasa, M., & Sarpong, R. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2128-2161. [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

-

Mustafa, A., et al. (2021). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Journal of Chemical Health Risks, 11(3), 291-304. [Link]

-

Kaur, N., et al. (2021). Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 65. [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

Liu, X.-H., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10397-10406. [Link]

-

Tarafder, M. T. H., et al. (2011). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. Acta Crystallographica Section E, 67(Pt 5), o1139. [Link]

-

Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1324. [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 2-chloro-3-oxopentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chloro-2,4-dioxopentanoate. Retrieved from [Link]

-

Al-Adilee, K. J., & Al-Jubori, A. A. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. Iraqi Journal of Science, 59(1C), 503-511. [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. chemscene.com [chemscene.com]

- 6. Ethyl 3-chloro-2,4-dioxopentanoate | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of chemical research and drug discovery, the pyrazole scaffold stands as a cornerstone, celebrated for its versatile biological activities. This guide focuses on a specific, yet intriguing, member of this family: Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. As we delve into its physicochemical properties, it is crucial to acknowledge the current state of publicly accessible knowledge. While this compound is commercially available, detailed characterization and synthesis data in peer-reviewed literature or patents are not readily found. This guide, therefore, serves a dual purpose: to consolidate the available information and to provide a scientifically grounded framework for the experimental determination of its key properties, empowering researchers to fill these knowledge gaps.

Molecular Identity and Structural Context

This compound is a substituted pyrazole with the chemical formula C₁₂H₁₁ClN₂O₂ and a molecular weight of approximately 250.68 g/mol . The core of the molecule is a five-membered aromatic pyrazole ring, which is known to be a bioisostere for other aromatic systems, offering unique hydrogen bonding capabilities that are pivotal in medicinal chemistry.

The structural arrangement of its constituent parts—a phenyl group at the N1 position, a chlorine atom at C5, and an ethyl carboxylate group at C4—is predicted to significantly influence its electronic distribution, steric profile, and, consequently, its reactivity and interaction with biological targets.

Key Structural Features:

-

Pyrazole Core: An aromatic heterocycle with two adjacent nitrogen atoms, providing sites for hydrogen bonding and coordination.

-

N-Phenyl Group: This substituent introduces steric bulk and can engage in π-π stacking interactions, influencing solubility and binding affinity.

-

C5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom is expected to modulate the electron density of the pyrazole ring, impacting its reactivity and metabolic stability.

-

C4-Ethyl Carboxylate Group: This ester functional group provides a potential site for hydrolysis by esterases in biological systems and can act as a hydrogen bond acceptor.

Below is a diagram illustrating the fundamental structure of the molecule and the logical relationship of its key functional groups.

Caption: Molecular structure and property relationships.

Predicted and Known Physicochemical Characteristics

While comprehensive experimental data is not publicly available, we can infer certain properties based on the structure and data from commercial suppliers. A summary of these is presented below.

| Property | Value/Prediction | Source/Method |

| CAS Number | 98534-76-0 | Chemical Supplier |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | Chemical Supplier |

| Molecular Weight | 250.68 g/mol | Chemical Supplier |

| Appearance | Predicted to be a solid at room temperature. | Analog Comparison |

| Melting Point | Not publicly available. | - |

| Boiling Point | Not publicly available. | - |

| Solubility | Predicted to be soluble in organic solvents. | Analog Comparison |

| pKa | Not publicly available. | - |

Proposed Synthetic Route and Characterization Workflow

The synthesis of this compound is anticipated to follow established methodologies for pyrazole chemistry. A plausible and commonly employed route involves the diazotization of a 5-aminopyrazole precursor, followed by a Sandmeyer-type reaction to introduce the chloro substituent.

Proposed Synthesis Workflow

The logical flow for the synthesis and confirmation of the target compound is outlined below.

Caption: Proposed synthesis and characterization workflow.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common organic synthesis techniques for similar transformations. It must be adapted and optimized based on laboratory observations.

Step 1: Diazotization of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Dissolution: Dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in a suitable acidic aqueous medium (e.g., 3M HCl) in a three-necked flask equipped with a magnetic stirrer and a thermometer.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The appearance of a persistent blue color on starch-iodide paper can indicate the completion of the reaction.

-

Stirring: Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

Step 2: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Addition: Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution is expected.

-

Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

Step 3: Work-up and Purification

-

Extraction: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient).

Essential Physicochemical Property Determination: A Methodological Approach

For a comprehensive understanding of this compound, the following experimental determinations are critical.

Melting Point Determination

-

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

-

Methodology (Capillary Method):

-

A small, dry sample of the purified compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.

-

Solubility Assessment

-

Principle: Understanding the solubility profile is crucial for formulation, reaction setup, and purification.

-

Methodology (Thermodynamic Solubility):

-

An excess of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, acetone).

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of the ethyl and phenyl groups and the pyrazole ring proton.

-

¹³C NMR: Determines the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key expected peaks include C=O stretching for the ester, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.

-

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of biologically active pyrazoles. While its commercial availability suggests its utility in various research and development endeavors, a significant gap exists in the public domain regarding its detailed physicochemical properties and synthesis. This guide has provided a foundational understanding of its structure and a pragmatic, scientifically-sound framework for its synthesis and characterization. It is our hope that this document will serve as a valuable resource for researchers, encouraging and enabling the experimental work necessary to fully elucidate the properties of this compound and unlock its potential in drug discovery and materials science.

References

As of the latest search, no specific peer-reviewed articles detailing the synthesis and comprehensive physicochemical properties of this compound (CAS 98534-76-0) are publicly available. The information presented is based on general chemical principles and data from analogous structures found in the following representative literature:

- General synthesis and reactions of pyrazole derivatives can be found in various organic chemistry textbooks and review articles on heterocyclic chemistry. For specific examples of pyrazole synthesis and characterization, researchers may refer to journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Molecules.

An In-depth Technical Guide to Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its fundamental physicochemical properties, provides a detailed synthesis protocol, explores its applications as a versatile scaffold in drug discovery, and outlines essential safety and handling procedures. The pyrazole nucleus is a well-established "privileged structure" in pharmacology, and this particular derivative, with its specific substitution pattern, offers a valuable starting point for the development of novel therapeutic agents.

Core Compound Identification and Properties

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position, a chlorine atom at C5, and an ethyl carboxylate group at C4.

CAS Number: 98534-76-0[1]

Physicochemical Characteristics

A summary of the key physicochemical properties is presented below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction kinetics to formulation and biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | |

| Molecular Weight | 250.68 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 77 - 80 °C | [2] |

| Solubility | Soluble in common organic solvents like chloroform, ethyl acetate, and acetonitrile. | Inferred from synthesis protocols[3][4] |

Synthesis of this compound

The synthesis of substituted pyrazoles can be achieved through various synthetic routes. A common and effective method for introducing a chloro group at the 5-position of a pyrazole ring is via a Sandmeyer-type reaction on a 5-amino-pyrazole precursor. The following protocol is a representative method adapted from established procedures for analogous compounds.[3]

Conceptual Synthesis Workflow

The synthesis is conceptualized as a two-step process starting from a commercially available or readily synthesized 5-aminopyrazole derivative. The first step involves the formation of a diazonium salt, which is subsequently displaced by a chloride ion.

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable volume of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.

-

Diazotization: While maintaining the temperature at 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension of the amine salt. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution should be observed. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent in vacuo using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol/water to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of approved drugs.[5] These compounds are known to exhibit a broad spectrum of biological activities, making them attractive templates for drug design.

The Pyrazole Core as a Privileged Scaffold

The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of drugs with diverse therapeutic applications.

Caption: The pyrazole scaffold as a central hub for diverse biological activities.

Specific Therapeutic Potential

-

Anti-inflammatory Agents: Many pyrazole derivatives have been investigated as potent anti-inflammatory agents.[6] The structural features of this compound make it a candidate for derivatization to target enzymes such as cyclooxygenases (COX) or other inflammatory mediators.

-

Antimicrobial Activity: The pyrazole nucleus is a key component of various antimicrobial compounds.[7] The chloro and phenyl substitutions on the target molecule can be further modified to enhance activity against a range of bacterial and fungal pathogens.

-

Agrochemicals: Pyrazole derivatives are also prominent in the agrochemical industry as herbicides and fungicides.[2][8] The subject compound can serve as an intermediate in the synthesis of new crop protection agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary of typical hazards and recommendations.

Hazard Identification

Based on data for analogous compounds, this chemical should be handled as a hazardous substance.[9][10][11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[9]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of drug discovery and agrochemical research. Its straightforward synthesis and the proven pharmacological importance of the pyrazole scaffold make it an attractive starting point for the development of new bioactive molecules. Researchers and scientists can leverage the information in this guide to safely handle, synthesize, and utilize this compound in their research endeavors.

References

-

Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(2), o349. Available from: [Link]

-

Capot Chemical. (2025). Material Safety Data Sheet: Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Available from: [Link]

-

PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

LaboChem. (2022). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Available from: [Link]

-

PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Wang, Y., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o877. Available from: [Link]

-

ResearchGate. New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Available from: [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available from: [Link]

-

Gomaa, A. A. M., & Ali, M. M. (2015). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Medicinal Chemistry Research, 24(1), 221-231. Available from: [Link]

-

de Oliveira, C. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6445. Available from: [Link]

Sources

- 1. ETHYL 5-CHLORO-1-PHENYL PYRAZOLE-4-CARBOXYLATE | 98534-76-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. biosynth.com [biosynth.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole scaffolds are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties.[1][2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount as it dictates a compound's stability, solubility, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. While a definitive published crystal structure for this specific molecule is not publicly available as of the latest literature review, this document will leverage data from closely related analogues to present a robust framework for its structural elucidation. We will delve into synthesis and crystallization, single-crystal X-ray diffraction, and advanced structural analysis, including Hirshfeld surface analysis and computational modeling, to provide a holistic understanding of the solid-state characteristics of this important class of compounds.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are privileged structures in drug discovery.[1] Their derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][2][3] The substituents on the pyrazole ring play a crucial role in modulating the pharmacological profile and the overall three-dimensional structure. The title compound, this compound, incorporates a phenyl ring at the N1 position, a chloro group at C5, and an ethyl carboxylate at C4. Each of these substituents influences the electronic distribution and steric factors, which in turn govern the intermolecular interactions that dictate the crystal packing. A thorough understanding of its crystal structure is therefore a critical step in its development as a potential therapeutic agent.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of this compound would likely follow a multi-step reaction sequence common for this class of compounds. A plausible route involves the cyclocondensation of a β-ketoester equivalent with phenylhydrazine, followed by chlorination.

A general synthetic approach for similar pyrazole derivatives often involves the reaction of diethyl oxalate with a substituted acetophenone in the presence of a base like sodium ethoxide to form an intermediate, which is then treated with hydrazine hydrate.[4] For the title compound, a substituted phenylhydrazine would be used.

Illustrative Synthetic Protocol (based on related compounds):

-

Step 1: Formation of the Pyrazole Ring. A common method is the reaction of a suitable 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the title compound, this could involve the reaction of an appropriate β-ketoester with phenylhydrazine.

-

Step 2: Chlorination. The 5-chloro substituent can be introduced via a Sandmeyer-type reaction from a 5-amino precursor. For instance, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester has been converted to its 5-chloro derivative by treatment with hydrogen chloride and nitrosyl chloride.[5]

Caption: Plausible synthetic workflow for the title compound.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction studies. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature. For a related compound, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, single crystals were grown by slow evaporation from an ethanol/water mixture.[6]

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Experimental Protocol: Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Gently warm the solution to ensure complete dissolution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with a perforated cap to allow for slow evaporation of the solvent.

-

Allow the vial to stand undisturbed at a constant temperature until crystals form.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is collected on a detector.

| Parameter | Typical Value/Instrument | Significance |

| Instrument | Bruker APEXII CCD or similar | Collects diffraction data |

| Radiation | Mo Kα (λ = 0.71073 Å) | X-ray source |

| Temperature | 100-293 K | Low temperature reduces thermal motion |

| Data Collection | ω and φ scans | Systematic collection of reflections |

| Data Processing | SAINT, SADABS | Integration of intensities and absorption correction |

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

| Parameter | Typical Value | Indicator of Quality |

| R-factor (R1) | < 0.05 | Agreement between observed and calculated structure factors |

| Weighted R-factor (wR2) | < 0.15 | Goodness-of-fit indicator |

| Goodness-of-fit (S) | ~ 1.0 | Indicates a good refinement model |

In-depth Crystal Structure Analysis

Molecular Geometry and Conformation

The analysis of a solved crystal structure begins with the examination of the molecular geometry, including bond lengths, bond angles, and torsion angles. For pyrazole derivatives, the planarity of the pyrazole ring and the dihedral angles between the pyrazole ring and its substituents are of particular interest.

In a closely related structure, ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, the pyrazole ring is nearly coplanar with the amino and ethyl carboxylate groups.[6] The phenyl ring is twisted relative to the pyrazole ring with a dihedral angle of 53.58 (4)°.[6] A similar significant twist would be expected for the title compound due to steric hindrance between the phenyl ring and the substituents on the pyrazole ring.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is determined by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

-

Hydrogen Bonds: While the title compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to play a role in the crystal packing, as observed in other pyrazole carboxylates.[7]

-

Halogen Bonds: The chlorine atom at the C5 position can participate in halogen bonding (C-Cl···O or C-Cl···N), which can be a significant structure-directing interaction.

-

π-π Stacking: The phenyl and pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.[3]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Crystal Structure and Hirshfeld Surface Analysis of 3,5,5-trimethyl-1- tosyl-4,5-dihydro-1H-pyrazole | International Conference on Frontiers in Academic Research [as-proceeding.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

An In-depth Review of Synthesis, Chemical Biology, and Therapeutic Potential

Abstract

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a key heterocyclic scaffold with significant interest in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to the development of a wide range of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of this pyrazole derivative. We delve into detailed synthetic methodologies, explore its reactivity for further chemical modifications, and highlight its role as a precursor for potent biological agents, particularly in the fields of oncology and infectious diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on the pyrazole core.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Compounds containing the pyrazole ring system exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for drug discovery programs.

This compound, in particular, has emerged as a crucial building block for the synthesis of biologically active molecules. The presence of the chloro, phenyl, and ethyl carboxylate groups provides a unique combination of reactivity and structural features that can be exploited for the generation of diverse chemical libraries. This guide will provide a detailed exploration of this compound, from its synthesis to its application in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective method involves the diazotization of a corresponding 5-aminopyrazole precursor.

Synthesis via Diazotization of 5-Aminopyrazole

A widely used method for the synthesis of 5-chloropyrazoles is the Sandmeyer-type reaction starting from the corresponding 5-aminopyrazole. This process involves the diazotization of the amino group followed by treatment with a chloride source.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound via diazotization.

Detailed Protocol:

A similar procedure has been described for the synthesis of related 5-chloropyrazole derivatives.[4]

-

Diazotization: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is dissolved in a suitable solvent, such as chloroform. The solution is cooled, and hydrogen chloride gas is bubbled through the mixture.[4] Subsequently, nitrosyl chloride is introduced to form the diazonium salt intermediate.[4]

-

Sandmeyer Reaction: The resulting diazonium salt is then reacted with a copper(I) chloride solution to yield this compound.

-

Work-up and Purification: The reaction mixture is typically heated to ensure completion, followed by cooling and solvent removal.[4] The crude product can be purified by techniques such as column chromatography or recrystallization.

Chemical Reactivity and Functionalization

The this compound scaffold offers multiple reactive sites for further chemical modification, making it a versatile intermediate for library synthesis.

-

Nucleophilic Substitution at the C5-Position: The chlorine atom at the C5 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines, alkoxides, and thiolates. This is a key strategy for diversifying the pyrazole core and exploring structure-activity relationships (SAR).

-

Modification of the Ester Group: The ethyl carboxylate at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This modification is frequently employed to modulate the pharmacokinetic properties of the molecule and to introduce additional interaction points with biological targets.

-

Functionalization of the Phenyl Ring: The phenyl group at the N1 position can be substituted with various electron-donating or electron-withdrawing groups to influence the electronic properties of the pyrazole ring and to explore SAR at this position.

Applications in Drug Discovery and Development

The this compound core is a key component of numerous compounds with significant therapeutic potential.

Anticancer Activity

Pyrazole derivatives have shown considerable promise as anticancer agents by targeting various pathways involved in cancer cell proliferation and survival.[5]

-

Kinase Inhibition: Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] For instance, derivatives of the pyrazole scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression.[5]

-

Tubulin Polymerization Inhibition: Some diaryl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[5]

-

Topoisomerase Inhibition: Pyrazole analogs have been discovered to possess inhibitory activity against bacterial type II topoisomerases, highlighting their potential as antibacterial agents.[6]

Antimicrobial Activity

The pyrazole scaffold is also a source of potent antimicrobial agents.[7][8]

-

Antibacterial Agents: Pyrazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[7] Some compounds have demonstrated minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[7]

-

Antifungal Agents: Several pyrazole-based compounds have exhibited significant antifungal activity against various fungal strains.[9]

Table 1: Examples of Biologically Active Pyrazole Derivatives

| Compound Class | Biological Target/Activity | Representative IC50/MIC Values | Reference |

| Pyrazole-derived hydrazones | Antibacterial (A. baumannii) | MIC as low as 4 µg/mL | [7] |

| Imidazo-pyridine substituted pyrazoles | Broad-spectrum antibacterial | MBC < 1 µg/mL | [7] |

| Pyrazole carbaldehyde derivatives | PI3 Kinase Inhibitor (Anticancer) | IC50 of 0.25 µM against MCF7 cells | [5] |

| 3,4-diaryl pyrazole derivatives | Tubulin polymerization inhibitor | IC50 of 0.06–0.25 nM | [5] |

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

Protocol for the Synthesis of 1,3,5-Substituted Pyrazoles:

-

Reaction Setup: To a solution of an α,β-ethylenic ketone in a suitable solvent (e.g., acetonitrile), add a substituted hydrazine.[10]

-

Catalysis: Add a catalyst such as potassium carbonate.[10]

-

Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 3 hours).[10]

-

Work-up: After cooling, remove the solvent under reduced pressure.

-

Purification: Purify the product by column chromatography on silica gel.[10]

Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be evaluated using standard methods such as the broth microdilution method.

Protocol for Broth Microdilution Assay:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the presence of multiple reactive sites allow for the creation of large and diverse libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this chemical class in addressing unmet medical needs. This technical guide provides a solid foundation for researchers to further explore and exploit the therapeutic potential of this important heterocyclic core.

References

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

-

Yousuf, M., & Lim, S. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-224. [Link]

-

Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Synthesis, antibacterial activity and molecular docking studies of new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 542-548. [Link]

-

El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(6), 758. [Link]

-

Fayed, E. A., Hosni, H. M., & Flefel, E. M. (2020). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 42(5), 2235-2251. [Link]

-

Touzani, R., Ramdani, A., & El-Kadiri, S. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1349-1354. [Link]

-

Ben-Harb, S., Djebbar, S., & Chibani, S. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 133. [Link]

-

Li, W., Li, Y., & Wang, Y. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(11), 2636. [Link]

-

Gomez, L., Hack, M. D., & Wu, J. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. [Link]

-

Zia-ur-Rehman, M., Elsegood, M. R. J., Choudary, J. A., Ullah, M. F., & Siddiqui, H. L. (2008). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2176. [Link]

-

Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-10. [Link]

-

Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

Ge, Z., Wang, Y., & Li, Y. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o877. [Link]

-

(n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. jocpr.com [jocpr.com]

- 4. prepchem.com [prepchem.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. This technical guide provides a comprehensive analysis of the potential therapeutic targets of a specific pyrazole derivative, ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate. Drawing upon structure-activity relationship (SAR) studies of analogous compounds, this document delineates a strategic approach to identifying and validating its potential in oncology, inflammation, and infectious diseases. Detailed, field-proven experimental protocols are provided for the interrogation of key molecular targets, including cyclin-dependent kinases, growth factor receptors, cyclooxygenases, tubulin, and bacterial topoisomerases. This guide is intended to serve as a foundational resource for research scientists and drug development professionals in the preclinical evaluation of this compound and similarly structured pyrazole derivatives.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties and biological activities.[1][2] The versatility of the pyrazole ring has led to its incorporation into a diverse range of therapeutic agents.[3] The subject of this guide, this compound, possesses key structural features that suggest a high potential for biological activity. The 1-phenyl and 5-chloro substitutions, in particular, are commonly found in pyrazole derivatives with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[4][5] This document will explore the most probable therapeutic targets of this compound based on a thorough analysis of the existing scientific literature on structurally related pyrazoles.

Potential Anticancer Targets

The pyrazole nucleus is a common feature in many anticancer agents, and its derivatives have been shown to interact with a variety of targets crucial for cancer cell proliferation and survival.[6][7] For this compound, several key anticancer targets are proposed based on the SAR of analogous compounds.

Cyclin-Dependent Kinase 2 (CDK2)

Rationale: CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Pyrazole derivatives have been identified as potent CDK2 inhibitors. The phenyl group at the N1 position of the pyrazole ring is a common feature in many CDK inhibitors.

Experimental Validation: In Vitro CDK2 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to measure the inhibition of CDK2 activity.

-

Materials:

-

CDK2/Cyclin A2 kinase enzyme system (Promega)

-

Histone H1 substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Milciclib)

-

Kinase reaction buffer (40 mM Tris, 200 mM NaCl, 1 mM MgCl₂)

-

384-well plates

-

-

Protocol:

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor or DMSO (vehicle control).

-

Add 2 µL of the CDK2/Cyclin A2 enzyme solution.

-

Add 2 µL of the substrate/ATP mix.

-

Incubate the plate at room temperature for 10 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Epidermal Growth Factor Receptor (EGFR)

Rationale: EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. The 1-phenylpyrazole scaffold is present in some known EGFR inhibitors.

Experimental Validation: EGFR Kinase Assay

This protocol outlines a method to measure the inhibition of EGFR kinase activity.

-

Materials:

-

Recombinant human EGFR

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

Add 2.5 µL of the test compound or vehicle to the wells of a 384-well plate.

-

Add 2.5 µL of EGFR enzyme solution and incubate for 10 minutes at room temperature.

-

Add 5 µL of the peptide substrate and ATP solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Tubulin Polymerization

Rationale: Microtubules are essential for cell division, and their disruption is a common mechanism of action for many successful anticancer drugs. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization.

Experimental Validation: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to monitor tubulin polymerization.

-

Materials:

-

Tubulin polymerization assay kit (Cytoskeleton, Inc.)

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer

-

Fluorescent reporter

-

Test compound

-

Positive control (e.g., Nocodazole)

-

96-well black plates

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a pre-warmed 96-well plate, add the test compound or vehicle.

-

Prepare the tubulin/GTP/fluorescent reporter mix on ice.

-

Initiate the reaction by adding the tubulin mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity every minute for 60 minutes.[6][12]

-

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax and the extent of polymerization to determine the inhibitory effect of the compound.

Potential Anti-inflammatory Targets

Chronic inflammation is a hallmark of many diseases, and pyrazole-containing compounds are well-known for their anti-inflammatory properties, most notably the selective COX-2 inhibitor celecoxib.

Cyclooxygenase-2 (COX-2)

Rationale: COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. The 1,5-diarylpyrazole scaffold is a classic template for selective COX-2 inhibitors. The 1-phenyl and 5-chloro substituents of the target compound are consistent with features known to confer COX-2 inhibitory activity.

Experimental Validation: COX-2 Inhibition Assay

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

-

Materials:

-

COX-2 inhibitor screening kit (Cayman Chemical or similar)

-

Human recombinant COX-2 enzyme

-

Reaction buffer

-

Heme

-

Arachidonic acid (substrate)

-

Test compound

-

Positive control (e.g., Celecoxib)

-

96-well plates

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

To the wells of a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

-

Add the test compound or vehicle and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction and measure the product formation according to the kit's instructions (e.g., colorimetrically or fluorometrically).[13][14]

-

-

Data Analysis: Determine the percentage of COX-2 inhibition and calculate the IC50 value.

Potential Antimicrobial Targets

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[15]

Bacterial DNA Gyrase

Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics. Some pyrazole-containing compounds have been shown to inhibit this enzyme.

Experimental Validation: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to measure the inhibition of DNA gyrase activity.

-

Materials:

-

E. coli DNA gyrase

-

Relaxed pBR322 DNA substrate

-

ATP

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compound

-

Positive control (e.g., Ciprofloxacin)

-

Agarose gel electrophoresis system

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

Set up reaction tubes on ice containing the assay buffer, relaxed pBR322 DNA, and the test compound or vehicle.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.[16][17]

-

-

Data Analysis: The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

General Antimicrobial Susceptibility Testing

Rationale: To determine the broad-spectrum antimicrobial potential of the compound.

Experimental Validation: Broth Microdilution Method

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound

-

Positive control antibiotics/antifungals

-

96-well microtiter plates

-

-

Protocol:

-

Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.

-

Data Presentation and Visualization

Summary of Potential Targets and Relevant SAR

| Therapeutic Area | Potential Target | Structural Rationale from Analogs | Reference IC50/Activity |

| Anticancer | CDK2 | 1-phenyl substitution is common in pyrazole-based CDK inhibitors. | Varies with specific analog |

| EGFR | 1-phenylpyrazole scaffold found in some EGFR inhibitors. | Varies with specific analog | |

| Tubulin | Certain pyrazole derivatives disrupt microtubule dynamics. | IC50 of 7.30 µM for a related compound. | |

| Anti-inflammatory | COX-2 | 1,5-diarylpyrazole is a classic COX-2 inhibitor scaffold. | Varies with specific analog |

| Antimicrobial | DNA Gyrase | Pyrazole core present in some DNA gyrase inhibitors. | Varies with specific analog |

Visualizations

Diagram 1: General Experimental Workflow for Target Validation

Caption: Simplified representation of the EGFR signaling pathway and the putative point of inhibition.

Conclusion

This compound is a compound of significant interest for drug discovery due to its structural similarity to known bioactive pyrazole derivatives. This guide has outlined a rational, evidence-based approach for the systematic investigation of its therapeutic potential. The proposed targets—CDK2, EGFR, tubulin, COX-2, and DNA gyrase—represent high-value nodes in cancer, inflammation, and infectious disease pathways. The detailed experimental protocols provided herein offer a clear roadmap for the preclinical validation of this promising molecule. It is through such a rigorous and multi-faceted evaluation that the true therapeutic potential of novel chemical entities can be successfully elucidated.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Institutes of Health. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

-

1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

-

1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Europe PMC. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]

-

Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. PubMed. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health. [Link]

-

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. National Institutes of Health. [Link]

-

Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. National Institutes of Health. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. National Institutes of Health. [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. MDPI. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]

-

4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. National Institutes of Health. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. National Institutes of Health. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. jocpr.com [jocpr.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives | MDPI [mdpi.com]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]